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Hedycaryol

Cat. No.: B1638063
M. Wt: 222.37 g/mol
InChI Key: SDMLCXJKAYFHQM-LIJSYYTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hedycaryol (CAS 21657-90-9) is a sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a natural product identified as a major essential oil component and a defining chemotype in several Juniperus species native to the Qinghai-Tibet Plateau, including Juniperus przewalskii, J. komarovii, J. convallium, and J. tibetica . In biochemical research, this compound is a crucial intermediate in the biosynthesis of diverse sesquiterpenes. It is formed when the germacradienyl cation is captured by water and serves as a direct precursor to other terpenes, such as elemol . Its primary research value lies in studying the mechanisms of terpene cyclases, the enzymes that catalyze the complex cyclization cascades in terpene biosynthesis . Structural studies of this compound synthase in complex with substrates have been instrumental in mapping the active site and identifying key residues, such as Val179, a conserved helix break (G1/2), and its corresponding helix dipole, which work in concert to stabilize carbocation intermediates during the 1,10 ring closure reaction . Recent computational studies further illuminate the stability trends of this compound-derived carbocations, revealing intramolecular C+···OH interactions that influence the potential formation of 6-6 or 5-7 bicyclic ring structures and the subsequent distribution of sesquiterpene products . This makes this compound an essential reagent for chemists and biochemists investigating carbocation chemistry, enzymatic reaction mechanisms, and the fundamental processes that generate terpenoid diversity in nature . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1638063 Hedycaryol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6-,13-9-/t14-/m0/s1

InChI Key

SDMLCXJKAYFHQM-LIJSYYTGSA-N

SMILES

CC1=CCCC(=CCC(CC1)C(C)(C)O)C

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@H](CC1)C(C)(C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(C)(C)O)C

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Hedycaryol

Precursor Compounds and Initial Enzymatic Transformations

The initial steps in isoprenoid biosynthesis provide the essential precursors for the diverse array of terpenoids, including hedycaryol.

Farnesyl diphosphate (B83284) (FPP), also known as farnesyl pyrophosphate (FDP), is the universal acyclic precursor for all sesquiterpenes, encompassing thousands of compounds . Sesquiterpene synthases, the enzymes responsible for cyclizing these precursors, specifically act upon FPP to initiate the formation of the sesquiterpene scaffold . The biosynthesis of this compound proceeds from FPP, which undergoes specific cyclization events .

The foundational five-carbon (C5) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are the primary building blocks for all isoprenoid compounds . These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, prevalent in eukaryotes, fungi, and some Gram-positive bacteria, and the non-mevalonate (MEP) pathway, found in many bacteria, apicomplexan protozoa, and plant plastids . A crucial enzymatic step in this initial stage is the interconversion between IPP and DMAPP, catalyzed by isopentenyl diphosphate isomerase (IPP isomerase) . DMAPP is the electrophilic partner that initiates the condensation reactions with IPP to form longer chain prenyl diphosphates, ultimately leading to FPP .

Farnesyl Diphosphate (FPP) as a Key Precursor

This compound Synthase Enzymes

This compound synthases are a specific class of terpene synthases that catalyze the cyclization of FPP into this compound.

This compound synthases have been identified and characterized across a variety of biological systems, highlighting the widespread occurrence and importance of this compound as an intermediate. In plants, selective this compound synthases have been reported from Populus trichocarpa (PtTPS7), Camellia brevistyla (CbTPS1), and Liquidambar formosana (LfTPS01) . For instance, the CbTPS1 gene from Camellia brevistyla flowers was identified as encoding this compound synthase, with its expression specifically observed in flowers, suggesting a role in attracting insects for pollination .

Bacterial this compound synthases have also been characterized. An enzyme from Kitasatospora setae (formerly Streptomyces setae) catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) into (2Z,6E)-hedycaryol . Another example is the protein encoded by SC9B1.20 (SCO6073) from Streptomyces coelicolor, which has been shown to catalyze the cyclization of FPP to (4S,7R)-germacra-1(10)E,5E-dien-11-ol via a this compound intermediate . Interestingly, some enzymes exhibit promiscuous activity; for example, the diterpene synthase VenA from Streptomyces venezuelae, primarily known for synthesizing venezuelaene A from geranylgeranyl pyrophosphate, also demonstrates a side activity as a this compound synthase when FPP is provided as a substrate . Furthermore, this compound has been identified as a neutral intermediate in the catalytic mechanism of a maize sesquiterpene synthase (ZmEDS), which predominantly produces di-hydroxylated sesquiterpenoids . This compound itself is a crucial biosynthetic intermediate for the formation of other sesquiterpenes, such as eudesmols and guaiols .

Terpene synthases initiate their catalytic reactions by the heterolytic cleavage of the allylic diphosphate ester bond in their substrates, leading to the formation of reactive carbocationic intermediates that undergo complex cyclization and rearrangement cascades .

The biosynthesis of this compound typically involves a 1,10-cyclization of FPP, followed by the attack of a water molecule at C11 . In the case of the (2Z,6E)-hedycaryol synthase from Kitasatospora setae, the 1,11-cyclization pathway involves an initial isomerization of (2E,6E)-FPP to nerolidyl diphosphate (NPP), followed by the abstraction of the pyrophosphate group to generate a (Z,E)-hedycaryl cation, and finally a nucleophilic attack by a water molecule .

Structural and mechanistic studies have shed light on the key features of this compound synthases' active sites. Terpene synthases, despite variations in their primary amino acid sequences, exhibit a high degree of conservation in their three-dimensional structures . The active site architecture plays a critical role in guiding the cyclization and subsequent quenching of carbocationic intermediates.

Mutation analysis of this compound synthase has revealed the catalytic involvement of specific residues. For instance, Asp82, part of the conserved DDXXD motif, has been shown to play a role in activating a water molecule necessary for the hydroxylation step that forms this compound . This DDXXD motif is a highly conserved feature across terpene synthases and is crucial for their catalytic function . The G-helix kink region within the active site is also recognized as an important catalytic feature, influencing the formation of a reactive enzyme-substrate complex and ultimately affecting product specificity .

In the maize sesquiterpene synthase ZmEDS, which can produce this compound as an intermediate, specific tyrosine residues, such as Y529 and potentially Y384, are implicated in ligating the Mg²⁺-diphosphate complex . Mutations in these residues can alter the product profile, suggesting that the liganded Mg²⁺-diphosphate complex may act as a catalytic acid, facilitating the protonation of this compound for further transformations . Other residues, like I279 and V306, located on the side of the active site, have been shown to influence the ratios of downstream diol products rather than directly affecting this compound protonation . The crystal structure of the this compound synthase from K. setae in complex with a substrate surrogate, (R)-nerolidol, has been obtained, providing valuable insights into its folding and active site .

Structural and Mechanistic Insights into this compound Synthases

Conformational Dynamics of Terpene Cyclases during this compound Formation

Terpene cyclases, particularly Class I enzymes, initiate the biosynthesis of terpenes through a metal-ion assisted release of pyrophosphate from their substrates. The formation of this compound necessitates precise charge stabilization within a confined active site, a process mediated by interactions between the pyrophosphate moiety and specific amino acid residues. For instance, molecular modeling studies on enzymes like SvS-A2, HecS, and SdS have highlighted the critical role of residues such as Phe84 in this stabilization. These studies generate snapshots that illustrate the conversion of farnesyl diphosphate (FPP) to this compound, detailing how intermediate carbocations interact within the enzyme's active site.

The precise conformation of the enzyme-substrate complex at the initial FPP binding stage is a determinant factor influencing the intramolecular cyclization and subsequent protonation events leading to this compound. Variations in the active site's shape among different enzyme variants can subtly alter substrate-enzyme-water interactions, thereby impacting the reaction energetics and ultimately influencing product specificity. Structural data from this compound synthase (HecS) from Kitasatospora setae in complex with nerolidol, which acts as a surrogate for the reaction intermediate nerolidyl diphosphate, has been instrumental in mapping the active site and identifying key structural elements, including a crucial carbonyl oxygen of Val179 and a conserved helix break (G1/2) with its corresponding helix dipole.

Enzyme Engineering for Modified Specificity and Product Profiles

Enzyme engineering, including advanced techniques like ancestral sequence reconstruction, offers powerful tools to rationally modify the specificity and product profiles of terpene cyclases. This approach enables researchers to steer enzymatic reactions towards desired products or to uncover novel biosynthetic pathways.

A notable example involves the maize sesquiterpene synthase (ZmEDS), which primarily produces eudesmanediol. This dihydroxylated product is believed to form via the protonation of this compound, which acts as a transient intermediate. Mutagenesis studies on ZmEDS have provided significant insights:

An F303A mutant of ZmEDS was observed to produce solely this compound, indicating that phenylalanine 303 plays a role in the protonation step. This role is attributed to the steric bulk positioning of this compound rather than a π-cation interaction.

The adjacent F299 residue also contributes to this process.

Modifications at other active site residues, such as G411 (located at a conserved kink in helix G), can dramatically alter the product profile, leading to the predominant formation of distinct compounds like (−)-valerianol.

Substitutions at I279 and V306 have been shown to result in the significant production of alternative eudesmane-type diols.

Terpene synthases are known for their ability to incorporate water into their products, leading to the formation of hydroxyl groups that are crucial for biological activity. Enzyme engineering efforts can specifically influence this water capture and hydroxylation process. For instance, mutation analysis of this compound synthase has revealed the catalytic involvement of Asp82, a residue within the conserved DDXXD motif, in the activation of water for hydroxylation.

Mechanistic Elucidation of this compound Formation

This compound, a widespread sesquiterpene alcohol, plays a pivotal role as a biosynthetic intermediate en route to various eudesmols and guaiols. The enzymatic synthesis of this compound by type I terpene synthases commences with the abstraction of diphosphate from farnesyl diphosphate (FPP). This initial step triggers a 1,10-cyclization, which is subsequently followed by a nucleophilic attack of water at the C11 position, leading to the formation of this compound. The stereochemical outcome of this biosynthesis suggests an initial rearrangement of FPP to nerolidyl diphosphate (NPP) or a functionally equivalent intermediate prior to the cyclization event. Specifically, the enzyme (2Z,6E)-hedycaryol synthase (EC 4.2.3.187) catalyzes the reaction: (2E,6E)-farnesyl diphosphate + H₂O → (2Z,6E)-hedycaryol + diphosphate.

Carbocation Cascade Reactions and Intermediates

The formation of this compound, like other terpenes, proceeds through a complex series of carbocation cascade reactions. Class I terpene synthases initiate this process by facilitating the heterolytic cleavage of the C-O bond in the substrate, which separates the diphosphate from the isoprenoid ion pair, generating a highly reactive allylic carbocation. Current time information in Magadi, KE. This transient allylic carbocation is then capable of undergoing a variety of intramolecular reactions, including cyclization via intramolecular olefin attack at the positively charged center, Wagner-Meerwein rearrangements, and hydride or proton shifts. Current time information in Magadi, KE.

In the biosynthesis of this compound, a key intermediate is the germacradienyl cation. Current time information in Magadi, KE. This cation can either undergo deprotonation to yield germacrene A or be captured by a water molecule to form the sesquiterpene alcohol this compound. Current time information in Magadi, KE. this compound itself can then be reprotonated, initiating a second cyclization cascade. Reprotonation at the C1 position of the C1=C10 double bond can lead to the formation of 6-6 bicyclic compounds, characteristic of the eudesmane (B1671778) skeleton. Current time information in Magadi, KE. Conversely, reprotonation at the C10 position can lead to 5-7 bicyclic compounds, which are precursors to guaiane (B1240927) sesquiterpenes. Current time information in Magadi, KE.

Theoretical studies, employing gas-phase and in-enzyme computational tools, are crucial for understanding the intricate chemistry of terpene synthesis and for elucidating the stability trends of these carbocation intermediates. Current time information in Magadi, KE. These studies have shown that this compound-derived carbocations exhibit somewhat different stability trends compared to those derived from germacrene A, a difference attributed to specific C+···OH intramolecular interactions present in some this compound cations. Current time information in Magadi, KE. Such analyses help explain the enzymatic preference for forming specific (6,6) or (5,7) intermediate carbocations. Current time information in Magadi, KE.

Stereochemical Course of the Cyclization Reaction

This compound is a widely distributed sesquiterpene alcohol and a pivotal intermediate in various biosynthetic pathways. The complete Nuclear Magnetic Resonance (NMR) assignment of this compound has historically been challenging due to the unique molecular mechanics of its conformers within complex mixtures. This challenge was overcome through the enzymatic synthesis of isotopically labeled this compound using mutated plant and bacterial enzymes, which provided access to both enantiomers and enabled the detailed elucidation of the stereochemical course of its Cope rearrangement.

The stereochemistry observed in this compound biosynthesis implies that farnesyl diphosphate (FPP) undergoes an isomerization to nerolidyl diphosphate (NPP) or a similar intermediate before the cyclization reaction commences. The subsequent reprotonation events of this compound exhibit distinct stereochemical preferences: reprotonations at the C1=C10 double bond are directed towards C1, leading to the formation of 6-6 bicyclic compounds, while reprotonations at the C4=C5 double bond occur at C4, resulting in 5-7 bicyclic compounds. Investigations into the thermal rearrangement and acid-catalyzed cyclization of this compound isomers have further revealed the specific reacting conformations, distinguishing between "crossed" and "parallel" orientations of the double bonds.

Isotopic Labeling Studies in this compound Biosynthesis

Isotopic labeling experiments have proven indispensable for unraveling the intricate biosynthetic mechanisms of this compound and its subsequent transformations into other sesquiterpenoids. These studies provide direct evidence for the origins of atoms and the pathways of bond formation and cleavage.

For instance, the use of deuterium-labeled substrates combined with NMR analysis of reaction products has been instrumental in identifying the major and minor products of terpene synthases like PtTPS5, confirming this compound as a minor product in its enzymatic repertoire. Furthermore, experiments employing (6-13C)FPP as a substrate in incubations with recombinant purified enzymes in deuterium (B1214612) oxide have unequivocally demonstrated that the biosynthesis of 7-epi-α-eudesmol proceeds via the reprotonation of the neutral intermediate this compound.

The "this compound problem," concerning its complex NMR assignment, was effectively resolved through the enzymatic synthesis of isotopically labeled materials. This approach not only facilitated full NMR assignment but also allowed researchers to meticulously track the stereochemical course of its Cope rearrangement. Beyond this compound itself, isotopic labeling studies have also confirmed that the oxygen atom present in various hydroxylated terpene products, such as epi-cedrol and epi-cubenol, is directly derived from bulk water molecules within the enzymatic reaction environment.

Chemical Transformations and Biosynthetic Derivatives of Hedycaryol

Enzymatic Biotransformation Pathways Originating from Hedycaryol

Enzymatic transformations of this compound are typically initiated by reprotonation, leading to further cyclizations that form different sesquiterpene skeletons. Terpene synthases play a pivotal role in these complex cascade reactions, converting farnesyl diphosphate (B83284) (FPP) into diverse terpene structures, with this compound often being a key intermediate.

This compound is a significant biosynthetic intermediate for eudesmane-type sesquiterpenoids, a class of 6-6 bicyclic compounds. Reprotonation at the C1=C10 double bond of this compound is generally directed towards C1, leading to the formation of these 6-6 bicyclic structures.

Specific examples of eudesmane-type sesquiterpenoids derived from this compound include the isomeric eudesmols (α-, β-, and γ-eudesmol) and cryptomeridiol (B138722). These compounds can be formed through enzymatic cyclization. For instance, the sesquiterpene synthase ZmEDS from Zea mays is known to produce eudesmane-2,11-diol, a product whose biosynthesis is proposed to involve this compound. Similarly, incubation of this compound with a root suspension of fresh chicory (Cichorium intybus) has been shown to selectively convert it into cryptomeridiol.

The eudesmols (α-, β-, and γ-eudesmol) are frequently found in the steam distillates of the Myrtaceae family. Cryptomeridiol and 4-epicryptomeridiol, two eudesmol hydrates, are also associated with these alcohols and are major by-products of this compound hydrolysis, which can occur during leaf aging or distillation.

This compound also serves as a precursor for guaiane-type sesquiterpenoids, which possess a 5-7 bicyclic carbon skeleton. Reprotonation of this compound at the C4=C5 double bond, specifically at C4, results in the formation of these 5-7 bicyclic compounds. Guaiane-type sesquiterpenes are a diverse group of natural compounds with various biological activities.

Beyond eudesmane (B1671778) and guaiane (B1240927) skeletons, this compound can contribute to the formation of other polycyclic carbon skeletons through various enzymatic cyclization modes. The initial ionization of farnesyl diphosphate (FPP) to the farnesyl cation can lead to different cyclization events, such as 1,10-cyclization to the (E,E)-germacradienyl cation, which can then be captured by water to yield this compound. Subsequent reprotonation and further cyclization pathways can lead to a broader range of complex polycyclic structures.

Conversion to Guaiane-Type Sesquiterpenoids

Non-Enzymatic and Rearrangement Processes

This compound is known to undergo various non-enzymatic transformations, particularly under thermal or acidic conditions, often leading to rearrangement products.

One of the most well-documented non-enzymatic transformations of this compound is its thermal Cope rearrangement to elemol (B1671167). This rearrangement can occur during processes like steam distillation or gas chromatography (GC) analysis, where elevated temperatures are involved. The presence of elemol in essential oil analysis can therefore indicate the prior occurrence of this compound in the original plant sample. Studies have shown that reducing the GC injection port temperature can decrease the elemol signal and, in some cases, allow for the detection of this compound.

CompoundTransformationConditionsReference
This compoundThermal Cope Rearrangement to ElemolHigh temperatures (e.g., steam distillation, GC injection at 200°C or 275°C)

This compound can undergo acid-catalyzed transformations and hydrolysis, leading to the formation of various products. These processes are particularly relevant in the context of plant material aging or extraction methods like distillation.

The hydrolysis of this compound is a significant source of eudesmols (α-, β-, and γ-eudesmol) and eudesmol hydrates such as cryptomeridiol and 4-epicryptomeridiol. This hydrolysis can occur during leaf aging or distillation, forming an eudesmyl-carbocation intermediate that is then trapped by water. Acid hydrolysis of this compound has been reported to yield eudesmols like 2-epi-α-eudesmol and α-eudesmol, as well as 3-epi-cryptomeridiol.

CompoundTransformationConditionsProductsReference
This compoundAcid-catalyzed hydrolysisLeaf aging, distillationα-, β-, γ-Eudesmol, Cryptomeridiol, 4-Epicryptomeridiol, 2-epi-α-eudesmol, 3-epi-cryptomeridiol

Oxidative Degradation Pathways Leading to Related Compounds

While extensive direct oxidative degradation pathways of this compound are not widely detailed in current research, thermal rearrangements represent a prominent degradation and transformation route for this compound. This compound is known to undergo thermal conversion into elemene and elemol. Specifically, this compound readily undergoes a Cope rearrangement to γ-elemene when heated above 120 °C. This thermal transformation has also been observed at lower temperatures, such as 100 °C, leading to elemol. The formation of elemol from this compound has been noted during the heating process in analytical techniques like GC-MS, further underscoring its thermal lability and propensity for rearrangement. Investigations into the thermal rearrangement and acid-catalyzed cyclization of various this compound isomers have revealed additional pathways involving the Cope rearrangement of elemols, highlighting the dynamic nature of these transformations.

Conformational Isomerism and its Influence on Reaction Outcomes

The conformational isomerism of this compound plays a pivotal role in dictating its reactivity and the diverse array of sesquiterpenes it can yield. As a flexible 10-membered cyclodecadiene ring system, this compound exists in solution as several interconvertible conformational isomers that are in equilibrium.

Analysis of this compound Conformers

Nuclear Magnetic Resonance (NMR) spectroscopy studies of this compound often exhibit strong line broadening or multiple sets of peaks, indicative of the presence of different conformers and a higher energy barrier for their interconversion compared to some other germacrenes. Early variable-temperature 1H NMR studies revealed that this compound primarily exists as one "crossed" and two "parallel" conformers (designated DU and UD) in solution. At -30 °C, the parallel conformers were observed to be favored, constituting approximately 75% of the mixture.

Molecular mechanics calculations have provided further insights into the stability of this compound conformers. These calculations suggest that all possible geometrical isomers of this compound exist in more than two conformations, with the "parallel" conformation (TC or TT) often being the most stable for these isomers. However, for this compound (1c), molecular mechanics calculations indicated that the most favorable conformation in the ground state does not directly correspond to the structure of elemene (3c), a common rearrangement product. Despite this, the energy barrier for the interconversion between conformational isomers in the ground state is considerably lower than the activation energy required for subsequent rearrangement reactions, implying that the relative stabilities of ground-state conformers may not be the most critical factor in determining the outcome of such reactions.

Table 1: Relative Steric Energies and Populations of this compound (1c) Transition States (Calculated)

Conformation (Transition State)Steric Energy (kcal/mol)Relative Population (%)
CC--
TC--

Note: Specific numerical values for steric energies and populations of CC and TC transition states were mentioned in the source but not explicitly provided in a structured table format within the snippet. The source indicates that in their transition states, the CC conformation is more stable than the TC by 6.9 kcal/mol, while in the ground state, CC is less stable than TC by 0.46 kcal/mol.

Impact of Conformation on Subsequent Cyclization and Rearrangement Events

The specific conformation adopted by this compound significantly influences the course of its subsequent cyclization and rearrangement reactions, which are crucial in the biosynthesis of diverse sesquiterpenes. The biogenesis of bicyclic sesquiterpenes from this compound can be rationalized by enzymatic protonation of either the Δ1(10) or Δ4 double bond, followed by intramolecular cyclization and rearrangement.

Research indicates that reprotonations occurring at the C1=C10 double bond of this compound are typically directed towards C1, leading to the formation of 6–6 bicyclic compounds, such as eudesmols . Conversely, reprotonations at the C4=C5 double bond tend to occur at C4, resulting in 5–7 bicyclic compounds, including guaiols .

Studies on the thermal rearrangement and acid-catalyzed cyclization of this compound isomers have demonstrated a direct link between the reacting conformation and the stereochemistry of the products. For instance, three isomers (E,E-, E,Z-, and Z,E-) were found to react through "crossed" conformations, whereas the Z,Z-isomer yielded products via "parallel" conformations. The Cope rearrangement of this compound to γ-elemene, which occurs at temperatures above 120 °C, is another key example of a rearrangement influenced by the compound's conformational landscape.

The initial C1–C10 bond-forming reaction catalyzed by this compound synthase is a complex process preceded by an ionization-recombination-reionization sequence through an intermediate nerolidyl diphosphate. Crucially, this cyclization reaction necessitates the formation of a cis-allylic cation prior to the C1–C10 bond formation, highlighting the importance of precise conformational alignment for catalysis. Furthermore, the production of dihydroxylated products, such as eudesmanediol, from this compound by enzymes like ZmEDS is dependent on the steric positioning of this compound within the enzyme's active site, underscoring the critical role of conformation in enzymatic transformations.

Compound Names and PubChem CIDs

Total Synthesis and Semisynthetic Approaches to Hedycaryol and Analogues

Strategies for Total Synthesis of Hedycaryol

Methodologies for Constructing the 10-Membered Ring System

The construction of the 10-membered ring system, characteristic of germacrane (B1241064) sesquiterpenes like this compound, is a central challenge in their total synthesis. Several key methodologies have been developed to address this:

Ring Cleavage of Decalin Systems: This approach involves the scission of a central bond within decalin-like structures to open up and form the larger ring.

Ring Expansion Reactions: These strategies involve expanding a smaller cyclic system into a 10-membered ring.

Ring Closing of Acyclic Molecules: This is a widely utilized strategy, encompassing various cyclization reactions.

Marshall Fragmentation: This reaction has been a pivotal step in the synthesis of the trans,trans-cyclodeca-1,6-diene ring system found in germacranes, including neothis compound and allothis compound.

Ring-Closing Metathesis (RCM): RCM is an effective method for forming 10-membered carbocycles. In the context of germacranes, such as 1,6-germacradien-5-ol, RCM has been successfully employed. The efficiency of this cyclization can be enhanced by protecting hydroxy groups with bulky protecting groups, such as tert-butyldimethylsilyl ether, and by complexing carbonyl groups with reagents like Ti(OiPr)4.

Intramolecular Alkylation: An efficient cyclization procedure involving the intramolecular alkylation of a substituted acetonitrile (B52724) has been developed for the preparation of medium-sized cyclic systems, including 10-membered rings, as demonstrated in the synthesis of (-)-dihydrogermacrene D.

Pd-catalyzed Macrocyclization: A unique palladium-catalyzed macrocyclization offers a viable solution for the formation of the 10-membered germacrane ring system, enabling the rapid synthesis of various germacrane-type sesquiterpenes.

The following table summarizes key methodologies for 10-membered ring construction:

MethodologyKey Intermediate/ApplicationResulting Ring SystemCitation
Marshall FragmentationNeothis compound, Allothis compound precursorstrans,trans-cyclodeca-1,6-diene
Ring-Closing Metathesis (RCM)1,6-germacradien-5-ol, general carbocycle formation10-membered carbocycles
Intramolecular Alkylation(-)-dihydrogermacrene D10-membered ring
Pd-catalyzed MacrocyclizationVarious germacrane-type sesquiterpenes10-membered germacrane ring system
Ring Cleavage of Decalin SystemsGeneral germacrane synthesis10-membered ring
Ring Expansion ReactionsGeneral germacrane synthesis10-membered ring

Stereocontrol and Enantioselective Synthesis of this compound

Stereocontrol and enantioselective synthesis are paramount in the synthesis of natural products like this compound, as different enantiomers often exhibit distinct biological activities. Enantioselective synthesis aims to produce one stereoisomer in unequal amounts compared to others.

In the synthesis of (-)-allothis compound, starting from (+)-α-cyperone, a crucial aspect was the utilization of a regio- and stereoselective epoxidation as a key step. This precision in controlling the formation of specific stereoisomers was instrumental in elucidating the relative and absolute stereochemistry of the natural product. The ability to achieve enantioselective synthesis relies on introducing a chiral feature that influences the transition state, thereby lowering the activation energy for the formation of a desired enantiomer. The synthesis of (+)-hedycaryol from natural (-)-guaiol also exemplifies an enantioselective approach, leveraging a chiral starting material.

Synthesis of this compound Isomers and Related Germacrane Structures

The synthesis of this compound's isomers, neothis compound and allothis compound, provides valuable insights into the broader synthetic strategies for germacrane structures.

Total Synthesis of Neothis compound

The total synthesis of neothis compound, a C(9)-C(10) double bond regioisomer of this compound, was achieved in a 10-step sequence, commencing from a known dione. A defining step in this synthesis was the Marshall fragmentation of an intermediate mesylate (e.g., mesylate 14), which was instrumental in forming the trans,trans-cyclodeca-1,6-diene ring system characteristic of neothis compound. During the synthesis of this intermediate mesylate, significant through-bond interactions (TBI) were observed. Spectroscopic analysis and chemical conversion studies into α-, β-, and γ-eudesmol demonstrated that neothis compound predominantly adopts an elongated chair conformation and exists in a meso form. These findings suggest that neothis compound may serve as a precursor in the biosynthesis of both ent- and usual eudesmanes, although its role as a precursor for epi-eudesmanes is considered unlikely. N,N,N′,N′-Tetramethylphosphorodiamidic chloride has been reported as a reagent used in the total synthesis of neothis compound.

Total Synthesis of Allothis compound

The enantiomer of (+)-allothis compound, a germacrane alcohol isolated from Ferula communis L. (giant fennel), was synthesized to definitively establish its relative and absolute stereochemistry. The synthetic route for (-)-allothis compound began with (+)-α-cyperone. A key transformation involved the conversion of (+)-α-cyperone into an intermediate mesylate (e.g., mesylate 4) through a regio- and stereoselective epoxidation. Subsequently, a Marshall fragmentation of this mesylate was employed to construct the trans,trans-cyclodeca-1,6-diene ring system present in allothis compound. The conformation of the synthetic (-)-allothis compound was further elucidated through its photochemical conversion into a bourbonane system. Interestingly, this synthesis revealed that natural (+)-allothis compound possesses an absolute stereochemistry opposite to that typically observed in higher plants. N,N,N′,N′-Tetramethylphosphorodiamidic chloride was also utilized in the synthesis of (-)-allothis compound.

Semisynthetic Modifications and Derivatization Strategies for Structural Exploration

Semisynthesis, in contrast to total synthesis, involves starting with larger, often naturally occurring, molecules and performing fewer reactions to reach the desired final product. This approach is particularly valuable for structural exploration and the generation of analogues. While specific semisynthetic modifications directly applied to this compound were not detailed in the provided search results, the broader strategy of transforming germacrane-type sesquiterpenes into other polycyclic frameworks is a relevant example of derivatization for structural exploration.

For instance, germacrane-type sesquiterpenes, including those with the allothis compound framework, can undergo acid-mediated transannular cyclization reactions to yield diverse polycyclic sesquiterpene frameworks such as cadinanes, elemenes, and guaianes. This demonstrates a powerful strategy for structural diversification and exploration starting from a complex natural product scaffold.

Natural Abundance and Ecological Relevance in Academic Research

Occurrence and Distribution in Plant Genera

Hedycaryol is identified in the essential oils of numerous plant species, contributing to their unique chemical profiles.

This compound is a notable component in the essential oils of several plant species:

Juniperus : this compound content in Juniperus essential oils can range from 0.8% to 9.83%. It is considered an important biosynthetic intermediate towards eudesmols and guaiols. Specific Juniperus species, including J. przewalskii, J. komarovii, J. convallium, and J. tibetica, have been classified into a "this compound chemotype" due to their high concentrations of this compound (6.80–9.83%).

Lippia alba : The essential oil of Lippia alba from Costa Rica has been found to contain this compound at concentrations of 4.4%. This presence distinguishes certain L. alba chemotypes, particularly a "strong form" from Costa Rica, which also contains isomeric alcohols like α-, β-, and γ-eudesmol. this compound has also been detected in Lippia citriodora and Lippia alba essential oils with reported concentrations of 15.64% and 21.74% respectively.

Hedychium spicatum : This plant, commonly known as Kapoor Kachri, is a rich source of various essential oils, and this compound has been identified among its sesquiterpene components. While some studies have reported its presence, others note its absence in certain Hedychium spicatum essential oil samples, suggesting variability.

Other Plants : this compound has also been identified as a type-characterizing compound in certain chemotypes of Thymus serpyllum subspecies, specifically T. serpyllum ssp. serpyllum and T. serpyllum ssp. tanaenis. It is also found in the essential oil of hyssop (Hyssopus officinalis) in amounts greater than 7.5%. Additionally, this compound is a minor product of the sesquiterpene synthase PtTPS5 in Populus trichocarpa roots, where its accumulation is induced by pathogen infection.

Here's a table summarizing the occurrence of this compound in various plant species:

Plant SpeciesThis compound Content (approximate)Reference
Juniperus species0.8–9.83%
Lippia alba (Costa Rica)4.4%
Lippia citriodora15.64%
Lippia alba21.74%
Hedychium spicatumPresent (variable)
Thymus serpyllum ssp. serpyllumType-characterizing compound
Thymus serpyllum ssp. tanaenisType-characterizing compound
Hyssopus officinalis>7.5%
Populus trichocarpaMinor product

The chemical composition of essential oils can vary significantly within the same plant species, leading to the classification of different chemotypes. This chemodiversity is influenced by factors such as geographical location, climatic conditions, and genetic background.

Juniperus : In Juniperus, chemodiversity is pronounced, with a "this compound chemotype" identified in species like J. przewalskii, J. komarovii, J. convallium, and J. tibetica. These species are characterized by this compound concentrations ranging from 6.80% to 9.83%, along with sabinene. This highlights how this compound can be a defining compound for specific chemical races within a genus.

Lippia alba : Lippia alba exhibits significant chemodiversity, with various chemotypes reported. The presence of this compound, along with α-, β-, and γ-eudesmol, distinguishes a specific "tagetenone" chemotype (chemotype II) found in Costa Rican L. alba. This demonstrates how this compound can be a marker for distinct chemical profiles within a species.

Thymus species : Thymus serpyllum ssp. serpyllum and T. serpyllum ssp. tanaenis in Finland exhibit four different chemotypes each, with this compound being one of the type-characterizing compounds.

Cannabis sativa : this compound is also among the rare compounds found in Cannabis sativa, contributing to the terpene variation observed across different cultivars.

Identification in Specific Plant Species and Essential Oils (e.g., Juniperus, Lippia alba, Hedychium spicatum)

Microbial Production and Biosynthetic Potential

Beyond plants, this compound can also be produced by microorganisms, opening avenues for biotechnological applications.

Actinomycetes, a diverse group of bacteria, are known producers of various secondary metabolites, including terpenoids.

Actinomycetes : Terpene synthases (TSs) from certain actinomycete species, such as Kitasatospora setae KM-6054 and Micromonospora marina DSM 45555, have been shown to catalyze the formation of this compound. Other bacterial terpene synthases have also been found to produce mixtures of this compound and germacrene A.

Other Microorganisms : While less extensively studied compared to actinomycetes, the production of this compound by other microbial genera, including certain bacteria and fungi, has been noted. this compound has been identified as a strong phylogenetic signal in bacterial genera, though its specific biological and ecological roles in bacteria remain to be fully elucidated.

Here's a table illustrating microbial production of this compound:

MicroorganismEnzyme/MechanismReference
Kitasatospora setae KM-6054Terpene Synthase (catalyzed formation)
Micromonospora marina DSM 45555Terpene Synthase (catalyzed formation)
Streptomyces viridochromogenes7-epi-α-eudesmol synthase (produces this compound)
Other ActinomycetesVarious terpene synthases (mixtures with germacrene A)

The microbial production of this compound highlights its potential for biotechnological applications, particularly through metabolic engineering.

Engineered Strains : The ability of bacterial terpene cyclases to produce this compound, sometimes alongside other terpenes, suggests that engineered microbial strains could be utilized for its controlled biosynthesis. Efforts to characterize individual terpene cyclases and their cyclization modes are crucial for optimizing such production.

Synthetic Biology : Heterologous expression of actinomycete-derived terpene biosynthetic gene clusters in model hosts like Streptomyces albus, Streptomyces avermitilis, Streptomyces coelicolor, and Streptomyces lividans is a common approach to study and potentially enhance complex terpenoid biosynthesis. Engineering the isoprenoid flux in these hosts can lead to increased terpene production. The enzymatic synthesis of isotopically labeled this compound using bacterial enzymes has already demonstrated a controlled method for its production.

This compound Production by Actinomycetes and Other Microorganisms

Ecological Roles and Chemical Ecology Research

This compound plays various ecological roles, primarily in plant defense and interactions with other organisms.

Plant Defense : this compound acts as a defense compound in plants. For instance, in Populus trichocarpa (Western balsam poplar), the accumulation of this compound in roots is induced upon infection with the generalist root pathogen Phytophthora cactorum, suggesting its role in the plant's defensive barriers against microbial attackers. The maize terpene synthase, ZmEDS, produces eudesmanediol, with this compound serving as a transient intermediate, indicating its involvement in plant defense mechanisms.

Insect Repellency : this compound has demonstrated potent insecticidal action against agricultural pests and possesses significant repellent properties against insects. It has been reported to have high spatial and contact repellency values against Aedes aegypti mosquitoes. This suggests its potential as an eco-friendly biopesticide and a component in biorational repellents.

Pollination : In some instances, this compound may also play a role in attracting insects for pollination, as suggested by its specific expression in the flowers of Camellia brevistyla.

Allelopathic Interactions in Plant Communities

Allelopathy describes the chemical interactions between plants, where one plant produces and releases specialized metabolites, known as allelochemicals, that can inhibit the establishment and growth of neighboring plants . Terpenoids, a broad class of volatile organic compounds (VOCs) to which this compound belongs, are significant mediators in these plant-plant communications .

These allelopathic interactions play a crucial role in regulating the population dynamics and abundance of co-existing plant species within ecological communities . Plants can strategically induce the production of allelochemicals when faced with competition, serving as an adaptive mechanism to conserve metabolic resources in the absence of competitive pressures . While general terpenoids are well-established for their involvement in allelopathic interactions , this compound, as a sesquiterpene, contributes to this complex chemical dialogue within plant communities.

Involvement in Plant Defense Mechanisms and Stress Responses

Terpenoids are fundamental components of plant chemical defenses, providing protection against a range of biotic threats, including herbivores, insect pests, and microbial pathogens . They also contribute to a plant's ability to respond to abiotic stresses . Plants actively initiate defense responses, which often involve the synthesis and release of low-molecular-weight compounds like terpenoids, particularly when subjected to pathogen infection .

This compound itself acts as a defense compound in plants . Its significance in defense is further amplified by its role as a biosynthetic precursor to eudesmols and guaiols, compounds known for their potent insecticidal properties against agricultural pests, suggesting this compound's indirect contribution as an eco-friendly biopesticide .

Research on Populus trichocarpa has demonstrated that volatile emissions, including sesquiterpenes like this compound (produced by the enzyme PtTPS7), are induced in response to herbivory, such as feeding by gypsy moth caterpillars . This indicates a direct involvement of this compound in herbivore-induced defense mechanisms. Furthermore, plants in arid regions, when subjected to water stress, often increase their production of specific secondary compounds, including terpenes, which enhances their defense capabilities .

Mediation of Plant-Insect and Plant-Microbe Interactions

This compound and other terpenoids are integral to the intricate chemical communication networks that govern plant-insect and plant-microbe interactions.

Plant-Insect Interactions: Volatile organic compounds emitted by plants, including sesquiterpenes, serve as crucial signals in plant-insect interactions . This compound is believed to be one of the terpenes that attract insects for pollination in Camellia brevistyla, where its synthase gene (CbTps1) is specifically expressed in flowers . Generally, volatile terpenoids are essential for attracting pollinators and seed dispersers, facilitating plant reproduction . Beyond attraction, floral volatile terpenoids (FVTs) can also serve as deterrents against herbivores or as attractants for the natural enemies of herbivores, thereby contributing to indirect plant defense . The role of this compound as a precursor to insecticidal eudesmols and guaiols further underscores its indirect contribution to plant defense against insect pests . In plants like Cardamine hirsuta, which contains this compound, chemical constituents mediate interactions with insects such as the Psyche butterfly (Leptosia nina), where specific compounds act as recognition stimuli for host plant selection .

Advanced Analytical Methodologies for Hedycaryol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating hedycaryol from complex mixtures and precisely quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the qualitative and quantitative analysis of volatile compounds, including this compound. This technique separates compounds based on their volatility and interaction with a stationary phase, followed by mass spectrometric detection for identification and quantification . The identification of this compound via GC-MS is typically achieved by comparing its mass spectrum with established mass spectral databases, such as the NIST library, and by matching retention indices . For instance, this compound has been identified and quantified in the volatile oils extracted from the barks, stems, and branches of Lindera obtusiloba using GC-MS, where it constituted a significant relative mass fraction . Similarly, GC-MS has been employed in the analysis of floral scents from Camellia brevistyla, confirming the presence of this compound . Typical GC-MS operating conditions involve specific injector and oven temperatures, along with controlled carrier gas flow rates, which are critical for optimal separation and detection .

For the analysis of highly complex matrices containing this compound, Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) offers significant advantages over conventional GC-MS. This technique provides enhanced peak capacity, superior resolution, and increased sensitivity, making it particularly effective for samples with numerous co-eluting components . GC×GC-MS achieves this by employing two chromatographic columns with different stationary phase chemistries, allowing for orthogonal separation . The use of cryogenic modulation in GC×GC-MS further enhances sensitivity by re-concentrating analytes before their introduction to the second dimension . This advanced methodology has been successfully applied to the in-depth qualitative analysis of essential oils, such as those from lime, enabling the separation and identification of a substantially higher number of volatile compounds than achievable with one-dimensional methods . The pattern formation observed for homologous series of compounds in GC×GC chromatograms also contributes to more reliable compound identification .

A critical consideration when analyzing this compound using GC techniques is its propensity for thermal rearrangement. This compound is known to undergo a thermal Cope rearrangement, primarily converting to elemol (B1671167), particularly at the elevated temperatures typically used in GC injection ports . This thermal transformation can lead to the detection of elemol as the dominant peak, potentially obscuring or misrepresenting the actual concentration of this compound in the original sample . To mitigate this issue, researchers often employ strategies such as reducing the GC injection port temperature. For example, lowering the temperature from 250 °C to 150 °C has been shown to significantly reduce or eliminate the elemol peak, leading to the concurrent appearance of this compound . Furthermore, acidic treatment of purified this compound can result in the formation of other rearrangement products, such as eudesmol isomers . The presence of elemol in essential oil analysis is often considered an indicator of this compound's original presence in the plant material, due to this well-documented thermal conversion .

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) for Complex Matrices

Spectroscopic Techniques for Structure Elucidation and Assignment

Spectroscopic techniques are indispensable for the definitive elucidation and assignment of this compound's complex molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is the gold standard for the definitive structural elucidation of this compound. 1D NMR experiments, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide crucial information regarding the number, type, and chemical environment of protons and carbons within the molecule . For instance, ¹H NMR signals of purified this compound can be broad due to its flexible cyclodecadiene ring, which can exist as slowly interconverting conformers .

2D NMR techniques are employed to establish connectivity and stereochemistry. Correlated Spectroscopy (COSY) reveals proton-proton couplings, indicating adjacent protons . Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly bonded carbons, while Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range correlations between protons and carbons (typically two or three bonds away), which is vital for constructing the carbon skeleton and confirming connectivity . Despite the complexities introduced by conformational flexibility, NMR spectroscopy has been successfully used to confirm the production of this compound from engineered Escherichia coli by analyzing the purified product . The comprehensive data obtained from these NMR experiments are essential for unambiguously assigning the atoms within the this compound structure.

High-Resolution Mass Spectrometry (HR-MS) is a powerful spectroscopic technique used to determine the exact molecular mass and elemental composition of this compound. Unlike conventional mass spectrometry, HR-MS provides highly accurate mass-to-charge (m/z) values, typically to several decimal places, which allows for the unambiguous determination of the molecular formula . This precision is critical for confirming the identity of a compound, especially when dealing with isomers or compounds with very similar nominal masses. HR-MS data can also be used to predict collision cross-section values, providing additional structural information . The accurate molecular formula derived from HR-MS is a fundamental piece of information that complements NMR data in the comprehensive structural characterization of this compound.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy, combined with computational methods, is a powerful tool for determining the absolute configuration (AC) of chiral molecules like this compound. This technique relies on the differential absorption of left and right circularly polarized light by chiral compounds. Time-dependent density functional theory (TDDFT) calculations are widely employed to predict ECD spectra, which can then be compared with experimental data to assign absolute configurations.

For accurate predictions, the choice of DFT functional is crucial. Studies have shown that the CAM-B3LYP functional yields good agreement between calculated and experimental ECD spectra for various chiral alkenes, including those structurally related to this compound. The absolute configuration of this compound can be deduced from its circular dichroism spectral data. Beyond this compound, ECD analysis has been instrumental in elucidating the absolute configurations of other sesquiterpenes, often in conjunction with single-crystal X-ray diffraction and extensive spectroscopic data analysis.

Computational Chemistry Approaches in this compound Research

Computational chemistry provides critical insights into the reactivity, stability, and biological interactions of this compound and its related intermediates. These methods complement experimental studies by offering atomic-level details and predicting properties that are challenging to measure directly.

Density Functional Theory (DFT) for Mechanistic Insights and Carbocation Stability Studies

Density Functional Theory (DFT) calculations are extensively utilized to gain mechanistic insights and evaluate the stability of carbocation intermediates involved in the biosynthesis and reactions of this compound. These calculations provide a rationale for the relative stability of intermediate carbocations formed from precursors like germacrene A and this compound.

In such studies, the M06-2X functional, when used with a modest split valence basis set, has been shown to provide accurate energy calculations. While the stability trends among carbocations derived from germacrene A and this compound exhibit similarities, notable differences arise due to the presence of the hydroxyl group in this compound carbocations. This hydroxyl group can stabilize the cations through intramolecular lone pair-cation interactions, a feature absent in germacrene A derivatives. Generally, 6-6 bicyclic carbocations were observed to be more stable than 5-7 bicyclic compounds in these systems. DFT is an important tool for understanding the complex chemistry of terpene synthesis and for identifying key mechanistic branching points. Gas-phase studies are often chosen as a natural reference environment for modeling terpene synthases.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations are powerful computational tools for investigating the dynamic interactions between enzymes and their substrates, offering insights into the conformational changes and catalytic mechanisms involved in this compound biosynthesis. These simulations can reveal the cascade reactions that lead to enzyme products and help identify key active site residues responsible for stabilizing reactive carbocation intermediates.

MD simulations are particularly useful for understanding and modulating the water capture behavior within terpene synthases, which is crucial for determining whether a carbocation intermediate is quenched by proton transfer or hydroxylation. Substrate flexibility and orientation are recognized as key factors influencing catalysis by terpene synthases. MD simulations can illustrate how water molecules flow between active sites, impacting the reaction outcome. For instance, studies on this compound synthase have shown the catalytic involvement of Asp82 of the DDXXD motif in activating water for hydroxylation.

Chemometric Methods for Deconvolution and Analysis of Complex Mixtures

Chemometric methods are statistical and mathematical techniques applied to chemical data to extract maximum information, particularly useful for the deconvolution and analysis of complex mixtures containing this compound. This compound is often found as a component in complex natural mixtures, such as citrus essential oils and Juniperus essential oils.

These methods are applied to analytical data, such as those obtained from Gas Chromatography-Mass Spectrometry (GC-MS), to discriminate and screen volatile metabolites. Chemometrics can help in determining consistency and identifying characteristic volatile markers within these complex matrices. Common chemometric techniques employed include Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), which can reveal patterns and relationships within the compositional data of essential oils.

Applications of Isotopic Labeling in Analytical and Mechanistic Studies

Isotopic labeling is an indispensable technique in analytical and mechanistic studies of this compound, providing unique insights into its biosynthesis and rearrangement pathways. This approach involves incorporating stable isotopes (e.g., ¹³C, ²H) into precursor molecules, allowing researchers to track the fate of specific atoms during enzymatic reactions or chemical transformations.

Isotopic labeling experiments have been crucial for resolving challenges in NMR assignment for this compound, especially due to the complex molecular mechanics of its conformers in mixtures. By enzymatically synthesizing isotopically labeled this compound, researchers have been able to achieve full NMR assignments and follow the stereochemical course of its Cope rearrangement. Furthermore, studies utilizing ¹³C-labeled isotopomers of farnesyl diphosphate (B83284) (FPP) in buffers containing water or deuterium (B1214612) oxide have provided detailed insights into the cyclization mechanisms catalyzed by bacterial terpene cyclases that produce this compound as an intermediate. Isotopic labeling also confirms that the oxygen atom in hydroxylated terpenes, such as this compound, is derived from bulk water.

Q & A

Q. Table 1: Key Structural Data for this compound

PropertyValue/DescriptionSource
Molecular FormulaC15H26O
CAS Registry Number21657-90-9
Key ConformersChair, twist-boat, parallel double-bond arrangements

What experimental conditions are critical for isolating this compound from natural sources?

  • Solvent selection : Use non-polar solvents (e.g., hexane) for extraction to preserve labile conformers.
  • Temperature control : Maintain sub-0°C conditions during extraction to slow conformer interconversion, as heating above 90°C accelerates equilibration .
  • Chromatography : Employ reverse-phase HPLC with a chiral stationary phase to separate stereoisomers like allothis compound .

Advanced Research Questions

How do conformer dynamics of this compound influence its reactivity in biosynthetic pathways?

This compound’s conformers (e.g., chair vs. twist-boat) dictate its reactivity in stereospecific cyclization reactions. Methodological insights :

  • Photolysis experiments : Irradiate this compound at specific wavelengths to trap reactive conformers, enabling study of their role in terpene biosynthesis .
  • Variable-temperature NMR : Monitor conformer ratios (e.g., 75% dominance of a specific conformer at -30°C) to correlate stability with reaction outcomes .
  • Computational modeling : Use density functional theory (DFT) to calculate activation energies for conformer interconversion and predict biosynthetic intermediates .

What computational approaches best explain the stability trends of this compound-derived carbocations?

This compound’s carbocation intermediates (e.g., germacrene-derived cations) are stabilized by non-covalent interactions (NCI) and charge transfer. Key methodologies :

  • NCI (Non-Covalent Interaction) analysis : Visualize stabilizing interactions (e.g., C<sup>+</sup>···OH distances in F-OH conformers) using reduced density gradient plots .
  • NBO (Natural Bond Orbital) analysis : Quantify charge transfer from oxygen lone pairs to carbocation centers (e.g., E(2) values of 2.9 kcal/mol in F-OH vs. none in H-OH) .
  • Solvent modeling : Apply SMD solvent models (e.g., chloroform) to assess solvent effects on carbocation stability trends .

Q. Table 2: Stability Metrics for this compound Carbocations

ParameterF-OH ConformerH-OH ConformerSource
C<sup>+</sup>···OH distance4.06 Å5.12 Å
ΔΔEe (kcal/mol)-0.5+1.2
E(2) charge transfer2.9 kcal/molNot observed

How can researchers resolve contradictions in conformer ratios reported across studies?

Discrepancies in conformer distributions (e.g., 15% vs. 35% parallel conformers in dihydropregeijerene) arise from experimental conditions. Strategies :

  • Standardize temperature : Report data at defined temperatures (e.g., -70°C to 0°C) to enable cross-study comparisons .
  • Control solvent polarity : Use inert solvents to minimize solvent-conformer interactions.
  • Validate with multiple techniques : Combine NMR, UV, and computational data to triangulate conformer populations .

What role does this compound play in understanding stereochemical control in terpene synthases?

This compound serves as a model for studying enzyme-mediated conformer selection. Experimental design :

  • Isotopic labeling : Incorporate <sup>13</sup>C at C-8 to track stereochemical outcomes in enzyme assays.
  • Mutagenesis studies : Modify terpene synthase active sites to probe residues enforcing conformer specificity .
  • Kinetic isotope effects (KIE) : Measure KIE to distinguish between stepwise and concerted cyclization mechanisms .

Methodological Recommendations

  • For computational studies : Always cross-validate DFT results with experimental data (e.g., NMR chemical shifts) to ensure model accuracy .
  • For conformer analysis : Use low-temperature crystallography to capture metastable states missed at room temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.